molecular formula C15H20O B12563897 4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane CAS No. 183997-24-2

4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane

Cat. No.: B12563897
CAS No.: 183997-24-2
M. Wt: 216.32 g/mol
InChI Key: BARLTLIEFGSGHY-UHFFFAOYSA-N
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Description

4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage, where two rings are connected through a single atom, in this case, an oxygen atom. The presence of methyl and phenyl groups adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane typically involves the reaction of cyclohexanone with benzyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in methanol, and the product is obtained through fractional distillation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced distillation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.

    Substitution: The phenyl and methyl groups can undergo substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.

    Industry: It is used in the production of fragrances and other specialty chemicals

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, influencing their activity. The exact molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro[2.5]octane: A simpler spirocyclic compound with similar structural features.

    4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione: Another spirocyclic compound with additional functional groups.

    1-Oxaspiro[4.5]decane-2-one: A spirocyclic compound with a different ring size and functional groups

Uniqueness

4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane stands out due to its specific combination of methyl and phenyl groups, which confer unique reactivity and potential applications. Its spirocyclic structure also contributes to its distinct chemical and biological properties.

Properties

CAS No.

183997-24-2

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

4,8-dimethyl-2-phenyl-1-oxaspiro[2.5]octane

InChI

InChI=1S/C15H20O/c1-11-7-6-8-12(2)15(11)14(16-15)13-9-4-3-5-10-13/h3-5,9-12,14H,6-8H2,1-2H3

InChI Key

BARLTLIEFGSGHY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C12C(O2)C3=CC=CC=C3)C

Origin of Product

United States

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